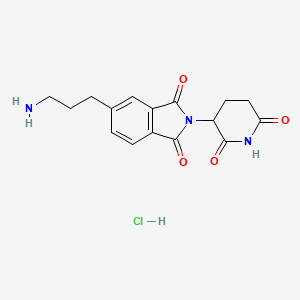

Thalidomide-4-C3-NH2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4.ClH/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21;/h3-4,8,12H,1-2,5-7,17H2,(H,18,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFJERMPPMWSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Thalidomide-4-C3-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thalidomide-4-C3-NH2 hydrochloride is a crucial chemical entity within the domain of targeted protein degradation. It functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). While not a therapeutic agent in itself, it is a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The core mechanism of action of any PROTAC synthesized using this moiety is to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest by recruiting the CRBN E3 ligase complex. This guide elucidates this mechanism, provides relevant quantitative data for the parent thalidomide (B1683933) scaffold, details key experimental protocols for characterization, and presents visual diagrams of the associated signaling pathways and workflows.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary role of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein (the "warhead"), a ligand that binds to an E3 ubiquitin ligase (in this case, the thalidomide derivative), and a chemical linker that connects the two.[1]

The mechanism unfolds through a series of orchestrated steps:

-

Ternary Complex Formation: The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.[2]

-

Ubiquitination: This induced proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

-

Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another target protein molecule, thus acting catalytically.

The Thalidomide-4-C3-NH2 moiety specifically binds to the thalidomide-binding pocket of CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[3][4] The C3-NH2 linker provides a point of attachment for the "warhead" ligand, and the length and chemical nature of this linker are critical for the stability and efficacy of the resulting PROTAC.

Quantitative Data: Binding Affinities of Thalidomide Analogs to Cereblon

| Compound | Assay Type | Binding Constant (Kd or IC50) | Notes | Reference(s) |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM | Binding is primarily mediated by the glutarimide (B196013) ring. | [5] |

| (S)-Thalidomide | Competitive Elution Assay | ~10-fold stronger binding than (R)-enantiomer | Demonstrates enantioselective binding to CRBN. | [6] |

| Lenalidomide | TR-FRET Binding Assay | IC50: 1.5 µM | A more potent immunomodulatory drug than thalidomide. | [7] |

| Pomalidomide | TR-FRET Binding Assay | IC50: 1.2 µM | A more potent immunomodulatory drug than thalidomide. | [7] |

| CC-220 | TR-FRET Binding Assay | IC50: 60 nM | A high-affinity CRBN ligand. | [7] |

Disclaimer: The data presented above is for the parent compounds and well-known derivatives of thalidomide. The precise binding affinity of this compound to CRBN may vary.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular interactions and workflows central to the mechanism of action.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The characterization of a PROTAC synthesized with this compound involves a series of in vitro and cell-based assays to confirm its mechanism of action and quantify its efficacy.

CRBN Binding Affinity Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of the thalidomide moiety to CRBN.

-

Principle: A fluorescently labeled thalidomide analog (tracer) binds to purified CRBN, resulting in a high fluorescence polarization signal. An unlabeled competitor (the PROTAC or this compound itself) displaces the tracer, causing a decrease in polarization.

-

Materials:

-

Purified recombinant CRBN protein

-

Fluorescently labeled thalidomide tracer

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)

-

Test compound (serial dilutions)

-

384-well black plates

-

Plate reader with fluorescence polarization capabilities

-

-

Protocol:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add a fixed concentration of purified CRBN and the fluorescent tracer.

-

Add the serial dilutions of the test compound to the wells. Include controls with no competitor.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a suitable binding model to determine the IC50 value.

-

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.

-

Principle: Cells are treated with the PROTAC, and the total protein is extracted. The target protein level is then detected using a specific antibody and compared to a loading control.

-

Materials:

-

Cell line expressing the target protein

-

PROTAC synthesized with this compound

-

Cell culture medium and supplements

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

-

Caption: Experimental workflow for Western Blotting.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.

-

Principle: An antibody against either the target protein or CRBN is used to pull down the entire complex from cell lysates. The presence of the other components in the immunoprecipitated sample is then detected by Western blotting.

-

Materials:

-

Cell line expressing the target protein

-

PROTAC

-

Co-IP lysis buffer (non-denaturing)

-

Antibody for immunoprecipitation (e.g., anti-target protein or anti-CRBN)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Antibodies for Western blotting (anti-target protein, anti-CRBN)

-

-

Protocol:

-

Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).

-

Lyse the cells using a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysates with magnetic beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody.

-

Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting for the presence of the target protein and CRBN. An increase in the co-precipitated protein in the PROTAC-treated sample confirms ternary complex formation.

-

Conclusion

This compound is a pivotal tool in the development of targeted protein degraders. Its mechanism of action is centered on its ability to recruit the CRBN E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system to eliminate specific proteins of interest. A thorough understanding of this mechanism, coupled with robust experimental validation as outlined in this guide, is essential for the successful design and development of novel PROTAC-based therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thalidomide-4-C3-NH2 Hydrochloride in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-4-C3-NH2 hydrochloride has emerged as a critical chemical tool in biomedical research, primarily serving as a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule incorporates the core structure of thalidomide (B1683933), which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN), and a three-carbon linker with a terminal amine group. This reactive handle allows for the covalent attachment of a ligand for a specific protein of interest, thereby creating a PROTAC capable of inducing targeted protein degradation. This technical guide provides an in-depth overview of the mechanism of action, applications, and experimental protocols associated with the use of this compound in research.

Core Concepts: The PROTAC Mechanism and the Role of this compound

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest.[1][2] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

This compound functions as the E3 ligase-recruiting component. The thalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] The terminal amine group on the C3 linker provides a convenient point of attachment for a ligand targeting a specific protein.[5]

The general mechanism of a PROTAC utilizing a thalidomide-based ligand is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the CRBN subunit of the E3 ubiquitin ligase complex, forming a ternary POI-PROTAC-CRBN complex.[6]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[2]

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[7]

-

Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can participate in further rounds of degradation, acting in a catalytic manner.[7]

Quantitative Data

Table 1: Representative Binding Affinity for Thalidomide

| Ligand | E3 Ligase | Binding Affinity (Kd) |

| Thalidomide | Cereblon (CRBN) | ~250 nM[3] |

Table 2: Representative Degradation Data for a Thalidomide-based PROTAC

The following data is for a representative PROTAC targeting SHP2 and is provided for illustrative purposes. Actual values will vary depending on the target protein, linker, and cell line.

| PROTAC ID | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |

| 11 (ZB-S-29) | SHP2 | Thalidomide-based | 6.02 | >90 | HeLa |

Experimental Protocols

Protocol for Assessing PROTAC-mediated Protein Degradation via Western Blot

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC synthesized using this compound.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC synthesized using this compound

-

Cell culture medium and supplements

-

6-well plates

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare a serial dilution of the PROTAC in cell culture medium. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) for a fixed duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[7]

Protocol for Competitive Binding Assay (Fluorescence Polarization)

This assay can be used to determine the binding affinity of the thalidomide-based ligand to the CRBN protein.

Materials:

-

Purified recombinant CRBN protein

-

Fluorescently labeled CRBN ligand (tracer, e.g., a fluorescent thalidomide analog)

-

Test compound (e.g., this compound)

-

Assay buffer

-

Black, low-binding microtiter plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Setup:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a microtiter plate, add the CRBN protein to a final concentration that gives a robust polarization signal with the tracer.

-

Add the fluorescent tracer at a constant concentration (typically at or below its Kd for CRBN).

-

Add the serially diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no CRBN (minimum polarization).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its pre-functionalized nature, incorporating a thalidomide moiety and a linker with a reactive handle, simplifies the development of novel protein degraders. The experimental protocols provided in this guide offer a framework for researchers to characterize the efficacy of PROTACs constructed using this important chemical tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thalidomide-4-C3-NH2, HCl salt, 2357110-84-8 | BroadPharm [broadpharm.com]

- 6. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Thalidomide-4-C3-NH2 Hydrochloride: A Technical Guide for CRBN E3 Ligase Recruitment in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-4-C3-NH2 hydrochloride is a functionalized derivative of thalidomide (B1683933), a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This molecule serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. By incorporating a thalidomide moiety, this compound facilitates the recruitment of the CRBN E3 ligase complex. The appended 3-carbon alkyl amine linker provides a versatile attachment point for a ligand targeting a protein of interest (POI), enabling the synthesis of heterobifunctional PROTAC molecules.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding characteristics, synthesis, and its application in experimental workflows for targeted protein degradation.

Core Mechanism of Action: CRBN-Mediated Protein Degradation

The primary function of this compound within a PROTAC is to engage the CRBN E3 ligase. This initiates a cascade of events leading to the ubiquitination and subsequent degradation of a target protein.

-

Ternary Complex Formation : The PROTAC, incorporating the this compound moiety, simultaneously binds to the target Protein of Interest (POI) and the CRBN subunit of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This results in the formation of a key ternary complex (POI-PROTAC-CRBN).

-

Ubiquitination : The proximity induced by the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.

-

Recycling : The PROTAC molecule is released after inducing ubiquitination and can participate in further rounds of degradation, acting catalytically.

Signaling Pathway for CRBN-Mediated Protein Degradation

Thalidomide-4-C3-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals

An in-depth examination of the structure, properties, and synthesis of a key building block for targeted protein degradation.

This technical guide provides a comprehensive overview of Thalidomide-4-C3-NH2 hydrochloride, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in the field of drug development, this document details the molecule's structure, physicochemical properties, and its role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, and visualizes its mechanism of action through signaling pathway diagrams.

Core Concepts: Structure and Function

This compound, systematically named 2-(2,6-dioxopiperidin-3-yl)-4-(3-aminopropyl)isoindoline-1,3-dione hydrochloride , is a derivative of thalidomide (B1683933) functionalized with a three-carbon alkyl amine linker at the 4-position of the phthalimide (B116566) ring. This modification is crucial for its application in the field of targeted protein degradation.

As a bifunctional molecule, a PROTAC requires a ligand that can bind to an E3 ubiquitin ligase. Thalidomide and its derivatives are well-established ligands for Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex. The terminal primary amine on the C3 linker of this compound provides a versatile attachment point for connecting a ligand that targets a specific protein of interest, thereby forming the complete PROTAC molecule.

Chemical Structure

The chemical structure of the active compound is defined by a thalidomide core, featuring a glutarimide (B196013) and a phthalimide ring system, with a 3-aminopropyl group attached to the 4-position of the phthalimide ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| Systematic Name | 2-(2,6-dioxopiperidin-3-yl)-4-(3-aminopropyl)isoindoline-1,3-dione hydrochloride |

| CAS Number | 2357110-84-8 |

| Molecular Formula | C₁₆H₁₈ClN₃O₄ |

| SMILES | O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC(CCCN)=C3)=O.[H]Cl |

Physicochemical Properties

Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table includes calculated values and data for closely related compounds to provide an informed estimate of its properties.

Table 2: Physicochemical Data

| Property | Value | Source/Method |

| Molecular Weight | 351.78 g/mol | Calculated from Molecular Formula[1] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water | Inferred from parent thalidomide and similar amine salts |

| Melting Point | Not Reported | - |

| pKa | Not Reported | - |

Mechanism of Action in Targeted Protein Degradation

This compound functions as the Cereblon-binding moiety within a PROTAC. The PROTAC, a heterobifunctional molecule, brings a target protein into close proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.

Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be logically divided into two main stages: the creation of a suitable precursor, 4-nitrothalidomide, and its subsequent conversion to the final product.

Detailed Synthesis Protocol (Proposed)

Stage 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (B173961) (4-Nitrothalidomide)

This procedure is adapted from established methods for synthesizing nitro-substituted thalidomide analogs.

-

Reaction Setup: To a round-bottom flask, add 3-nitrophthalic anhydride (1.0 eq.), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq.), and anhydrous sodium acetate (B1210297) (1.1 eq.).

-

Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent.

-

Reaction Conditions: Heat the mixture to reflux (approximately 118-120 °C) and maintain for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is suspended in water, stirred, and the resulting solid is collected by vacuum filtration. The solid is washed with water and dried to yield 4-nitrothalidomide.

Stage 2: Synthesis of this compound

This stage involves the reduction of the nitro group, followed by the introduction of the aminopropyl chain via reductive amination, and subsequent deprotection.

-

Reduction of the Nitro Group:

-

Dissolve 4-nitrothalidomide (1.0 eq.) in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalyst, such as Palladium on carbon (10% w/w).

-

Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 4-aminothalidomide.

-

-

Reductive Amination:

-

Dissolve 4-aminothalidomide (1.0 eq.) and 3-(tert-butoxycarbonylamino)propanal (1.1 eq.) in a suitable solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE).

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq.), portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the Boc-protected intermediate.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected intermediate in a solvent such as DCM or dioxane.

-

Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or trifluoroacetic acid).

-

Stir the reaction at room temperature for 1-4 hours.

-

Remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to afford the final product, this compound.

-

Characterization Protocol

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Analytical Characterization Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation | Signals corresponding to the phthalimide and glutarimide protons, as well as the propyl chain protons. |

| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (HRMS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the free base [M+H]⁺. |

| HPLC | Purity assessment | A single major peak indicating the purity of the compound. |

Biological Activity and Application

The primary biological function of this compound in a PROTAC context is its binding to Cereblon. The affinity of this interaction is a critical determinant of the resulting PROTAC's efficacy. While specific binding data for this exact molecule is not widely published, data from related thalidomide derivatives can provide valuable insights.

Table 4: Representative Cereblon Binding Affinities of Thalidomide Analogs

| Compound | Assay Type | Binding Constant (Kd or Ki) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | General Literature |

| Lenalidomide | TR-FRET | Ki = 3.1 µM | [2] |

| Pomalidomide | TR-FRET | Ki = 0.8 µM | [2] |

| (S)-Thalidomide | Competitive Elution | ~10-fold stronger than (R)-enantiomer | [3] |

It is generally understood that modifications at the 4-position of the phthalimide ring are well-tolerated for CRBN binding and provide a suitable vector for linker attachment in PROTAC design. The binding affinity of this compound is expected to be in the micromolar to high nanomolar range, sufficient for effective recruitment of CRBN in a ternary complex.

Experimental Determination of CRBN Binding

To quantitatively assess the binding of this compound to CRBN, several biophysical assays can be employed.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR): SPR measures the change in refractive index upon binding of the analyte (the thalidomide derivative) to the ligand (immobilized CRBN), providing real-time kinetics of association and dissociation, from which Kd can be calculated.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A competitive binding assay where the displacement of a fluorescently labeled tracer from CRBN by the test compound results in a change in the FRET signal, allowing for the determination of the inhibitory constant (Ki).

Conclusion

This compound is a valuable chemical tool for the development of PROTACs. Its structure provides a well-characterized Cereblon-binding moiety with a versatile linker attachment point. Understanding its synthesis, properties, and interaction with CRBN is fundamental for the rational design of novel therapeutics based on targeted protein degradation. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage this molecule in their drug discovery programs.

References

The Lynchpin of Targeted Protein Degradation: An In-depth Technical Guide to Thalidomide-4-C3-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which serves to hijack the cellular degradation machinery. This technical guide provides an in-depth exploration of Thalidomide-4-C3-NH2 hydrochloride, a key building block for engaging the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into its core role in TPD, provide detailed experimental protocols for its incorporation into PROTACs and their subsequent evaluation, and present quantitative data from analogous compounds to guide rational drug design.

Introduction: The Role of Cereblon and Thalidomide (B1683933) Analogs in TPD

The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon (CRBN) as its substrate receptor, is a key player in the ubiquitin-proteasome pathway.[1] Thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), function as "molecular glues" that bind to CRBN, altering its substrate specificity and inducing the degradation of so-called "neosubstrates" like the transcription factors IKZF1 and IKZF3.[2][3]

This unique mechanism has been powerfully harnessed in the development of PROTACs. By chemically linking a thalidomide analog to a ligand for a protein of interest (POI), a heterobifunctional degrader is created. This PROTAC induces the formation of a ternary complex between the POI and CRBN, leading to the poly-ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[4] The PROTAC is then released to act catalytically, enabling the degradation of multiple target protein molecules.[4]

This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based CRBN ligand.[5][6] It features a 3-carbon alkyl linker with a terminal amine group, providing a versatile and reactive handle for conjugation to a POI ligand. This building block is instrumental for researchers aiming to synthesize CRBN-recruiting PROTACs.

The PROTAC Mechanism of Action: A Signaling Pathway

The catalytic cycle of a thalidomide-based PROTAC involves a series of coordinated steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein.

References

- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

Thalidomide-4-C3-NH2 Hydrochloride: An In-depth Technical Guide to Inducing Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.

A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest. Thalidomide (B1683933) and its derivatives are a prominent class of E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] This guide provides a comprehensive technical overview of Thalidomide-4-C3-NH2 hydrochloride, a thalidomide-based CRBN ligand coupled with a 3-carbon linker and a terminal amine group, designed for the synthesis of PROTACs.[3][4][5]

This document will delve into the mechanism of action, provide illustrative quantitative data for thalidomide-based PROTACs, and offer detailed experimental protocols for the assessment of protein ubiquitination and degradation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental principle behind a PROTAC synthesized with this compound is the formation of a ternary complex between the target protein of interest (POI), the PROTAC itself, and the CRBN E3 ligase complex.[6][7] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6][8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]

Data Presentation: Illustrative Quantitative Analysis

While specific quantitative data for PROTACs constructed with this compound is not extensively available in the public domain, the following tables present representative data for thalidomide-based PROTACs to illustrate the key parameters used for their evaluation. These values are highly dependent on the specific target protein, the linker, and the cellular context.

Table 1: Representative Degradation Efficacy of Thalidomide-Based PROTACs

| Target Protein | Cell Line | DC50 (nM)¹ | Dmax (%)² | Reference |

| BRD4 | HCT116 | 0.55 - 0.91 | >80 | [9] |

| SHP2 | Various | 6.02 | >90 | [10] |

| HDAC1/3 | HCT116 | 530 - 910 | >50 | [9] |

| Aiolos | MM.1S | ~100 | ~83 | [11] |

¹DC50: The concentration of the PROTAC required to degrade 50% of the target protein. ²Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Representative Binding Affinities of Thalidomide and its Derivatives to CRBN

| Ligand | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Thalidomide | TR-FRET | 22.4 | 10.6 | |

| Pomalidomide | TR-FRET | 6.4 | 3.0 | |

| Lenalidomide | TR-FRET | 8.9 | 4.2 | |

| (S)-thalidomide | Biochemical | ~10-fold > (R) | - | [2] |

Table 3: Representative Cell Viability Data for Thalidomide-Based PROTACs

| Target Protein | Cell Line | IC50 (nM)³ | Reference |

| Aiolos | MM.1S | 128 - 3568 | [11] |

³IC50: The concentration of the PROTAC required to inhibit 50% of cell viability.

Experimental Protocols

Rigorous experimental validation is crucial for the development and characterization of PROTACs. The following are detailed protocols for key experiments.

Western Blot for Protein Degradation Analysis

This is a fundamental method to visualize and quantify the reduction in the target protein levels.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment.

-

For a dose-response experiment, treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

-

Sample Preparation:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Mix the protein lysates with Laemmli sample buffer and denature by heating.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to confirm the formation of the ternary complex (POI-PROTAC-CRBN).

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with the PROTAC at a concentration known to induce degradation. It is often necessary to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates to reduce non-specific binding.

-

Incubate the lysate with an antibody against either the target protein or a component of the E3 ligase complex (e.g., CRBN).

-

Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting, probing for the presence of all three components of the ternary complex: the target protein, the PROTAC-recruited E3 ligase component (CRBN), and other components of the ligase complex.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce ubiquitination of the target protein in a cell-free system.[6][8]

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components on ice:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant CRBN/DDB1 complex

-

Recombinant target protein of interest (POI)

-

Ubiquitin

-

PROTAC at various concentrations

-

ATP

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blotting using an antibody against the target protein to detect the formation of higher molecular weight polyubiquitinated species.

-

Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTAC on cancer cell lines.

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

-

-

Assay Performance:

-

Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT.

-

Follow the manufacturer's instructions to measure cell viability.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control.

-

Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

-

Conclusion

This compound serves as a valuable chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. The successful development of potent and selective protein degraders requires a thorough understanding of their mechanism of action and rigorous experimental validation. The protocols and illustrative data presented in this guide provide a framework for researchers to design, synthesize, and evaluate novel thalidomide-based PROTACs for therapeutic applications. The continued exploration of different linker chemistries and warheads in conjunction with the thalidomide scaffold holds immense promise for expanding the landscape of targeted protein degradation.

References

- 1. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ternary Complex with Thalidomide-4-C3-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the formation and function of the ternary complex involving Thalidomide-4-C3-NH2 hydrochloride. This molecule serves as a fundamental building block in the field of targeted protein degradation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will delve into the core mechanism of action, present representative quantitative data for key interactions, provide detailed experimental protocols for characterization, and visualize the associated signaling pathways and workflows.

Core Mechanism: The "Molecular Glue" Paradigm

Thalidomide (B1683933) and its derivatives, including this compound, function as "molecular glues".[1] They do not act by inhibiting an enzyme's active site but rather by inducing proximity between two proteins that do not normally interact.[2][3] The primary target of thalidomide is the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5][6][7]

The mechanism proceeds through the following key steps:

-

Binding to CRBN : The glutarimide (B196013) moiety of the thalidomide derivative binds to a specific hydrophobic pocket on the surface of CRBN.[1][2] This pocket is notably defined by three tryptophan residues.[2][4]

-

Altering the Binding Surface : This binding event modulates the molecular surface of CRBN, creating a novel interface.[1][2]

-

Neosubstrate Recruitment : This new surface has a high affinity for specific proteins, termed "neosubstrates," which are not endogenous targets of CRBN.[1][2] This recruitment leads to the formation of a stable ternary complex: Neosubstrate–Thalidomide–CRBN.[5] Well-characterized neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α).[4][8][9][10]

-

Ubiquitination : By bringing the neosubstrate into close proximity with the E3 ligase machinery (which includes Cullin 4, DDB1, and RBX1), the neosubstrate is tagged with a chain of ubiquitin molecules.[5][11]

-

Proteasomal Degradation : The polyubiquitin (B1169507) chain is a signal for the 26S proteasome, which recognizes, unfolds, and degrades the neosubstrate, effectively eliminating it from the cell.[1][5]

This compound is a pre-functionalized ligand, incorporating the CRBN-binding moiety and a short linker with an amine group, designed for conjugation to a ligand that binds a specific protein of interest, thereby creating a PROTAC.[12][13][14]

Data Presentation: Quantitative Analysis of Ternary Complexes

The stability, kinetics, and cellular activity of a ternary complex are critical for its efficacy as a protein degrader. The following tables summarize representative quantitative data for a hypothetical PROTAC synthesized using a thalidomide-based ligand.

Table 1: Representative Binary and Ternary Complex Affinity and Cooperativity Cooperativity (α) is a measure of how the binding of one component influences the binding of the other. It is calculated as the ratio of the binary KDs to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is more favorable than the individual binding events.

| PROTAC Component | Binary KD (to Target) | Binary KD (to CRBN) | Ternary KD (Target-PROTAC-CRBN) | Cooperativity (α) |

| PROTAC-C3 (Hypothetical) | 150 nM | 2.5 µM | 70 nM | 2.14 |

| PROTAC-PEG3 | 120 nM | 2.2 µM | 55 nM | 2.18 |

| PROTAC-PEG5 | 110 nM | 2.0 µM | 45 nM | 2.44 |

Table 2: Representative Kinetic Parameters of Ternary Complex Formation (SPR) A longer residence time (1/kd) is often indicative of a more stable ternary complex and can correlate with more efficient protein degradation.

| PROTAC Component | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Residence Time (1/kd) (s) |

| PROTAC-C3 (Hypothetical) | 1.4 x 105 | 9.0 x 10-3 | 111 |

| PROTAC-PEG3 | 1.5 x 105 | 8.3 x 10-3 | 120 |

| PROTAC-PEG5 | 1.6 x 105 | 7.1 x 10-3 | 141 |

Table 3: Representative Cellular Degradation Potency DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation observed.

| PROTAC Component | E3 Ligase Recruited | Target Protein | DC50 (nM) | Dmax (%) |

| PROTAC-Thal-C3 (Hypothetical) | CRBN | BRD4 | 20 | >90 |

| PROTAC-VHL-opt (Comparative) | VHL | BRD4 | 10 | >95 |

Mandatory Visualizations

Caption: Signaling pathway of thalidomide-induced protein degradation.

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Caption: Logical relationship of components in the ternary complex.

Experimental Protocols

Detailed methodologies are essential for the successful study and validation of ternary complexes.

This protocol is designed to pull down the CRBN protein and determine if a specific neosubstrate interacts with it in a manner dependent on the thalidomide-based PROTAC.

A. Materials:

-

Cell line expressing CRBN and the target neosubstrate.

-

Thalidomide-based PROTAC and DMSO (vehicle control).

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

-

Primary antibody against CRBN (for immunoprecipitation).

-

Primary antibodies against the neosubstrate and CRBN (for Western blotting).

-

Protein A/G magnetic beads.

-

Elution Buffer (e.g., 1x Laemmli sample buffer).

B. Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of the PROTAC or DMSO for a specified time (e.g., 4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Co-IP Lysis Buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15][16] Incubate on a rotator for 30 minutes at 4°C.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17] Transfer the supernatant to a new pre-chilled tube.

-

Pre-Clearing (Optional): To reduce non-specific binding, add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C.[18][19] Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add 2-5 µg of the anti-CRBN antibody to the pre-cleared lysate. Incubate on a rotator for 4 hours to overnight at 4°C.

-

Complex Capture: Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[17]

-

Washing: Pellet the beads with a magnetic rack and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer.[18] After the final wash, remove all residual buffer.

-

Elution: Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.

-

Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel for Western blot analysis. Probe the membrane with antibodies against the neosubstrate and CRBN. A band for the neosubstrate in the PROTAC-treated lane (but not in the DMSO control) confirms its recruitment to CRBN.

This assay biochemically reconstitutes the ubiquitination process to directly demonstrate the ubiquitination of the neosubstrate by the CRL4^CRBN^ complex.

A. Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1).

-

Recombinant E2 conjugating enzyme (e.g., UBE2D3).

-

Recombinant CRL4^CRBN^ complex (or individual components: CRBN-DDB1, CUL4-RBX1).

-

Recombinant target neosubstrate (often with a tag like GST or His for detection).

-

Thalidomide-based PROTAC.

-

Ubiquitin and ATP.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).

B. Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the E1, E2, CRL4^CRBN^ complex, target neosubstrate, ubiquitin, and the PROTAC (or DMSO).

-

Initiation: Add ATP to the reaction mixture to start the ubiquitination cascade.

-

Incubation: Incubate the reaction at 30-37°C for 1-2 hours.

-

Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting, using an antibody against the neosubstrate or its tag. A high-molecular-weight smear or ladder of bands appearing above the unmodified neosubstrate in the PROTAC-treated lane is indicative of poly-ubiquitination.

This is the most common method to determine the efficacy of a PROTAC in a cellular context.

A. Materials:

-

Cell line of interest.

-

Thalidomide-based PROTAC.

-

RIPA or similar lysis buffer with protease inhibitors.

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

B. Procedure:

-

Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

-

Quantification: Scrape and collect the lysate. Determine the total protein concentration using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli buffer, boil, and load onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with the primary antibody for the target protein overnight at 4°C.[20]

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20] Visualize the bands using a chemiluminescent substrate and an imaging system.[20]

-

Analysis: Re-probe the membrane with a loading control antibody. Quantify the band intensities for the target protein and normalize them to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Protein–protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. labs.dana-farber.org [labs.dana-farber.org]

- 10. researchgate.net [researchgate.net]

- 11. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. assaygenie.com [assaygenie.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 20. benchchem.com [benchchem.com]

Thalidomide-4-C3-NH2 hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Thalidomide-4-C3-NH2 hydrochloride, a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs). It covers the molecule's core properties, its role in targeted protein degradation, and detailed experimental protocols relevant to its application.

Core Molecular Data

This compound is a derivative of thalidomide (B1683933), functionalized with a 3-carbon alkyl amine linker at the 4-position of the phthalimide (B116566) ring. This primary amine serves as a versatile chemical handle for conjugation to a target protein ligand, forming a heterobifunctional PROTAC.

| Property | Value | Citation(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 2357110-84-8 | [1] |

| Molecular Formula | C₁₆H₁₈ClN₃O₄ | [1][2] |

| Molecular Weight | 351.79 g/mol | [1] |

| Purity | Typically >95% | [1] |

| Storage Conditions | 2-8°C or -20°C for long-term storage | [1][3] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] PROTACs synthesized using this molecule leverage the cell's own protein disposal machinery to achieve targeted degradation.

Signaling Pathway for PROTAC-Mediated Degradation

The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor for the Cullin 4A (CUL4A) E3 ubiquitin ligase complex.[5] Simultaneously, the other end of the PROTAC binds to the protein of interest (POI). This induced proximity brings the POI close to the E3 ligase machinery, leading to its polyubiquitination. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

References

- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. US20100280249A1 - Synthesis of 4-amino-thalidomide enantiomers - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. EP1353672B1 - Synthesis of 4-amino-thalidomide enantiomers - Google Patents [patents.google.com]

- 5. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]

The Alchemist's Guide to a Modern Elixir: A Technical Whitepaper on the Safe Handling and Laboratory Application of Thalidomide-4-C3-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, disposal, and experimental application of Thalidomide-4-C3-NH2 hydrochloride. This compound, a derivative of the historically significant thalidomide (B1683933), is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. Given the known teratogenic properties of thalidomide, stringent safety protocols and a thorough understanding of its mechanism of action are paramount for all laboratory personnel.

Safety and Handling

This compound and its parent compound, thalidomide, are potent teratogens and require meticulous handling to prevent exposure, particularly for personnel of child-bearing potential.[1][2] Adherence to institutional and national safety guidelines for handling hazardous and reproductive toxins is mandatory.

Hazard Identification and Classification

This compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4]

-

Aquatic Toxicity (Acute and Chronic, Category 1), H410: Very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for various laboratory procedures.

| Procedure | Required PPE | Notes |

| Weighing and Compounding (Dry Powder) | - Disposable solid-particulate respirator (N95 or higher)- Double-gloving (e.g., nitrile)- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles- Hairnet/bonnet- Shoe covers | All operations with the dry powder should be conducted in a certified chemical fume hood or a containment glove box. |

| Preparing Solutions | - Double-gloving (e.g., nitrile)- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles | Perform all solution preparations within a chemical fume hood to avoid aerosol generation. |

| Cell Culture and In Vitro Assays | - Single pair of nitrile gloves- Lab coat- Safety glasses | Standard sterile cell culture techniques should be followed in a biological safety cabinet. |

| Animal Dosing | - Double-gloving (e.g., nitrile)- Disposable gown- Safety glasses with side shields or chemical splash goggles- Face shield (if splash risk exists) | Handle animals with care to prevent scratches or bites that could lead to exposure. |

| Waste Disposal | - Double-gloving (e.g., nitrile)- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles | Follow specific institutional and local guidelines for hazardous waste disposal. |

Engineering Controls

-

Ventilation: All work with this compound, especially handling of the powdered form, must be performed in a certified chemical fume hood or a ducted balance enclosure to minimize inhalation exposure.[3]

-

Designated Areas: Establish a designated area for working with this compound. This area should be clearly marked with appropriate hazard signs.

-

Safety Equipment: An accessible safety shower and eyewash station must be available in the laboratory.[3]

Storage and Stability

| Parameter | Recommendation |

| Storage as a Solid (Powder) | Store at -20°C in a tightly sealed container in a cool, well-ventilated area.[3] |

| Storage in Solvent | Store at -80°C.[3] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[3] |

| Conditions to Avoid | Direct sunlight and sources of ignition.[3] |

Spill and Exposure Procedures

-

Spills: In the event of a spill, evacuate non-essential personnel. Wear appropriate PPE and contain the spill using an absorbent material. Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste. Decontaminate the spill area with an appropriate solvent.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

-

Solid Waste: Collect all solid waste, including contaminated PPE, weigh boats, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety department.

-

Disposal: Arrange for the collection of hazardous waste by a licensed and approved waste disposal contractor, following all local, regional, and national regulations.[3]

Quantitative Toxicological Data

The following table summarizes available toxicological data for thalidomide, the parent compound of this compound. This data should be considered relevant for risk assessment.

| Compound | Test | Species | Route | Value | Reference |

| (±)-Thalidomide | LD50 | Rat | Oral | 113 mg/kg | |

| (±)-Thalidomide | LD50 | Rat | Dermal | 1,550 mg/kg | |

| (–)-Thalidomide | LD50 | Mouse | Oral | 700 mg/kg | [1] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide and its derivatives exert their biological effects by acting as "molecular glues." They bind to the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[6] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of "neosubstrates" – proteins not normally targeted by CRBN.[7] Once recruited, the neosubstrate is polyubiquitinated, marking it for degradation by the 26S proteasome.[7][8] this compound is designed to be a component of a PROTAC, where it serves as the CRBN-binding ligand.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of PROTACs utilizing this compound or similar precursors.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC typically involves the coupling of the thalidomide-based E3 ligase ligand to a ligand for the protein of interest (POI) via a chemical linker.

Protocol: Synthesis of a PROTAC Targeting a Protein of Interest

This protocol describes a representative synthesis of a PROTAC molecule.

Materials and Reagents:

-

This compound

-

POI ligand with a carboxylic acid handle

-

Coupling reagent (e.g., HATU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Reagents for purification (e.g., HPLC grade solvents)

Step-by-Step Procedure:

-

Activation of POI Ligand: In a fume hood, dissolve the POI ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Coupling Reaction: Add this compound (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Purification: Purify the crude final PROTAC molecule by preparative reverse-phase HPLC to obtain the pure product.

-

Characterization: Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR.

Protocol: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines a standard Western blot procedure to determine the efficacy of a newly synthesized PROTAC in degrading its target protein.[8][9]

Materials and Reagents:

-

Cell line expressing the protein of interest

-

Synthesized PROTAC (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

Polyacrylamide gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Step-by-Step Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[9]

-

Sample Preparation and SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE.[9]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[8]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[8]

-

Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the ligand-dependent interaction between CRBN, the PROTAC, and the target protein.[10][11]

Materials and Reagents:

-

Cell line (e.g., HEK293T)

-

PROTAC

-

Vehicle control (DMSO)

-

Lysis buffer

-

Antibody against the "bait" protein (e.g., CRBN or tagged POI)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE sample buffer

Step-by-Step Procedure:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the PROTAC or vehicle (DMSO) for 2-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates.

-

Incubate the lysates with an antibody against the bait protein.

-

Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads multiple times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE and perform Western blotting with antibodies against the "prey" protein and the "bait" protein. An increased signal for the prey protein in the PROTAC-treated sample compared to the vehicle control confirms the formation of the ternary complex.

Conclusion

This compound is a powerful tool in the development of PROTACs, a promising new therapeutic modality. However, its inherent risks, stemming from the teratogenic nature of its thalidomide core, necessitate a culture of safety and strict adherence to handling protocols. By implementing robust safety measures, including appropriate personal protective equipment, engineering controls, and waste management, researchers can mitigate the risks associated with this compound. A thorough understanding of its mechanism of action and the application of detailed experimental protocols will enable the scientific community to harness the full potential of this molecule in the quest for novel therapies for a wide range of diseases.

References

- 1. wjbphs.com [wjbphs.com]

- 2. Thalidomide - Wikipedia [en.wikipedia.org]

- 3. Thalidomide-4-O-C3-NH2 hydrochloride|2913240-95-4|MSDS [dcchemicals.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thalidomide-4-C3-NH2 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-4-C3-NH2 hydrochloride is a functionalized derivative of thalidomide (B1683933), designed for use in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By incorporating this molecule into a PROTAC, researchers can hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins within the cell. This technology has emerged as a powerful tool in drug discovery and chemical biology for probing protein function and developing novel therapeutics.[3][4]

These application notes provide a comprehensive guide for the use of this compound in cell culture, including its mechanism of action, protocols for key experiments, and essential safety information.

Mechanism of Action